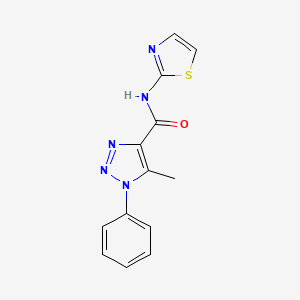![molecular formula C15H21N5O B2710931 4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide CAS No. 1208834-17-6](/img/structure/B2710931.png)
4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide is a synthetic compound that features a benzimidazole moiety linked to a piperazine ring. This compound is of significant interest due to its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The benzimidazole nucleus is a privileged structure in medicinal chemistry, often used as a scaffold for drug development due to its ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
-
Cyclocondensation Method
-
Microwave-Assisted Synthesis
Industrial Production Methods
Industrial production of 4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide typically involves large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Conditions: Reactions are typically carried out in acidic or basic media at elevated temperatures.
Products: Oxidation can lead to the formation of benzimidazole derivatives with various functional groups.
-
Reduction
Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Conditions: Reactions are performed under controlled temperatures and pressures.
Products: Reduction can yield amine derivatives and other reduced forms of the compound.
-
Substitution
Reagents: Halogenating agents, nucleophiles, and electrophiles.
Conditions: Reactions are conducted in solvents like dichloromethane or ethanol at room temperature or under reflux.
Products: Substitution reactions can introduce various functional groups into the benzimidazole or piperazine rings.
科学的研究の応用
Chemistry
In chemistry, 4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in inhibiting the growth of certain bacteria and viruses. It is being studied for its potential use as an antimicrobial agent, particularly against drug-resistant strains.
Medicine
In medicine, this compound is being investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.
Industry
Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility and efficacy make it a valuable component in various formulations.
作用機序
The mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects. The piperazine ring enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)aniline: Shares the benzimidazole core but lacks the piperazine and carboxamide groups.
N-isopropylpiperazine-1-carboxamide: Contains the piperazine and carboxamide groups but lacks the benzimidazole moiety.
Benzimidazole derivatives: A broad class of compounds with varying substituents on the benzimidazole ring.
Uniqueness
4-(1H-benzo[d]imidazol-2-yl)-N-isopropylpiperazine-1-carboxamide is unique due to the combination of the benzimidazole and piperazine moieties, which confer distinct chemical and biological properties. This combination enhances its ability to interact with multiple biological targets, making it a versatile compound in drug development.
特性
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-propan-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-11(2)16-15(21)20-9-7-19(8-10-20)14-17-12-5-3-4-6-13(12)18-14/h3-6,11H,7-10H2,1-2H3,(H,16,21)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUNZCQIAJJYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea](/img/structure/B2710853.png)


![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2710858.png)

![2-Chloro-N-[3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutyl]propanamide](/img/structure/B2710860.png)

![(Z)-3-(4-Chlorophenyl)-2-cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]prop-2-enamide](/img/structure/B2710862.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-nitrobenzamide](/img/structure/B2710863.png)
![(Z)-2,6-difluoro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2710865.png)
![3-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-indole](/img/structure/B2710866.png)

